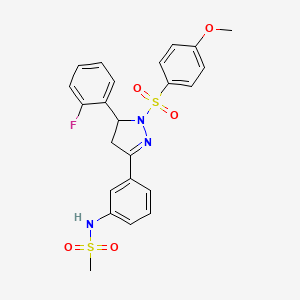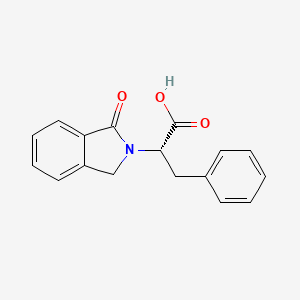
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic ring system containing nitrogen and sulfur atoms . Thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . Pyridine-substituted thiazole hybrids were synthesized using the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various a-halogenated carbonyl compounds (namely, phenacyl bromides, ethyl bromoacetate, diethyl bromomalonate, and 3-chloropentane-2,4-dione) .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study reported the synthesis of derivatives of 2-bromo-N-(phenylsulfonyl)acetamide and their antimicrobial activities. These compounds, including thiazole derivatives, showed good antimicrobial effectiveness, with certain compounds exhibiting high activity against various strains (Fahim & Ismael, 2019).
Antitumor and Antioxidant Evaluation : Another research synthesized new N-substituted-2-amino-1,3,4-thiadiazoles, displaying promising antitumor and antioxidant activities. These compounds were evaluated for cytotoxicity and antioxidant properties, suggesting potential therapeutic applications (Hamama et al., 2013).
Src Kinase Inhibitory and Anticancer Activities : The compound's derivatives were explored for their role in inhibiting Src kinase, a protein involved in cancer development. A study synthesized N-benzyl substituted acetamide derivatives containing thiazole, evaluating their inhibitory activities on Src kinase and their effect on cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).
Synthesis for Various Biological Applications : Research focusing on the synthesis of pyridine linked thiazole derivatives reported the creation of compounds with varying biological activities. The synthesis involved using precursor molecules and targeting various biological applications (Dawood et al., 2011).
Antiproliferative Activity Studies : A study explored the synthesis of pyridine linked thiazole hybrids, investigating their cytotoxicity against various cancer cell lines. This research provided insights into the potential therapeutic applications of these compounds in cancer treatment (Alqahtani & Bayazeed, 2020).
Corrosion Inhibition : Derivatives of the compound were also studied for their potential as corrosion inhibitors. The research involved synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluating their efficacy in preventing corrosion in various mediums (Yıldırım & Cetin, 2008).
Glutaminase Inhibitors : Another application involved the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds were evaluated as inhibitors of kidney-type glutaminase, which is relevant in cancer research, demonstrating potential as cancer therapeutics (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(9-12-5-2-1-3-6-12)19-16-18-14(11-21-16)13-7-4-8-17-10-13/h1-8,10-11H,9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTTZNCIPLCHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)
![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)


